N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives has been explored in various studies. One approach involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks to form ring annulated thiazolo[3,2-a]pyrimidinone products. This method includes the formation of the title compound with acceptable yields and involves the elimination of by-products such as aniline or 2-aminobenzothiazole . Another synthetic route reported is the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine, which results in novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides. This process is facilitated by the presence of anhydrous potassium carbonate and leads to compounds characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide and its derivatives has been confirmed through analytical and spectral studies, including single crystal X-ray data. For instance, the structure of thiazolo[3,2-a]pyrimidinone derivatives synthesized from N-aryl-2-chloroacetamides was verified using X-ray crystallography . Additionally, the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. The study of this molecule's vibrational properties, along with density functional theory (DFT) calculations, provided insights into the geometric equilibrium and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives is influenced by the presence of electrophilic centers, which facilitate the formation of annulated products. The reactivity is further evidenced by the successful synthesis of novel compounds through the reaction of chloroacetamide derivatives with nucleophiles like morpholine . The vibrational spectroscopy and DFT studies also shed light on the rehybridization and hyperconjugation effects in the dimer molecule of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, indicating the presence of strong hydrogen bonding and weak intramolecular interactions that contribute to the molecule's stability .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds, such as melting points, were determined and used to characterize the novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides . The chemical properties, including the nature of intermolecular interactions, were elucidated through vibrational spectroscopy, DFT calculations, and natural bond orbital (NBO) analysis. The Hirshfeld surface analysis provided quantitative insights into the crystal packing of the compounds. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated, and in-silico docking studies indicated potential antiviral activity .
Scientific Research Applications
Synthesis and Biological Activity
N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives have been synthesized and characterized, showing significant antimicrobial activity against various bacterial and fungal strains. These compounds are explored for their potential in antibacterial and antifungal applications, highlighting their relevance in medicinal chemistry and pharmaceutical research (Ranganatha et al., 2018).
Anticonvulsant and Antidepressant Activities
Derivatives of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide have been synthesized and evaluated for their anticonvulsant and antidepressant activities. These studies contribute to the understanding of the therapeutic potential of these compounds in neurological disorders (Severina et al., 2020).
Antiviral Properties
Research has explored the antiviral properties of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives, particularly against human cytomegalovirus. These findings are crucial for the development of new antiviral drugs (Paramonova et al., 2020).
Structural Analysis and Chemical Interactions
Structural analysis of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives has provided insights into their chemical properties and interactions. These studies are essential for the design and optimization of new compounds with enhanced biological activities (Boechat et al., 2011).
Anticancer Activity
Investigations into the anticancer activity of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives have shown promising results against certain cancer cell lines. This research opens avenues for the development of novel anticancer agents (Horishny et al., 2021).
Mechanism of Action
Target of Action
It’s known that similar compounds often target therespiratory system .
Mode of Action
Related compounds are often used inSuzuki–Miyaura (SM) coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in sm coupling reactions, it may influence pathways involving carbon–carbon bond formation .
Result of Action
Related compounds have been noted to cause skin irritation, serious eye damage, and specific target organ toxicity, particularly affecting the respiratory system .
Action Environment
The action, efficacy, and stability of 4-Acetylamino-5-bromo-2-chloropyrimidine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
While specific safety and hazard information for “N-(5-bromo-2-chloropyrimidin-4-yl)acetamide” is not available in the search results, it is generally recommended to avoid skin contact and inhalation when handling this compound. Personal protective equipment such as gloves and masks should be worn during use .
Future Directions
The future directions for “N-(5-bromo-2-chloropyrimidin-4-yl)acetamide” and its derivatives could involve further exploration of their antimicrobial activities . Additionally, their potential as intermediates in the synthesis of other compounds, such as 2-aminopyridines as cdk4 inhibitors, could be further investigated .
properties
IUPAC Name |
N-(5-bromo-2-chloropyrimidin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN3O/c1-3(12)10-5-4(7)2-9-6(8)11-5/h2H,1H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYLQQLKDKKDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650059 | |
Record name | N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-chloropyrimidin-4-yl)acetamide | |
CAS RN |
934236-39-2 | |
Record name | N-(5-Bromo-2-chloro-4-pyrimidinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934236-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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